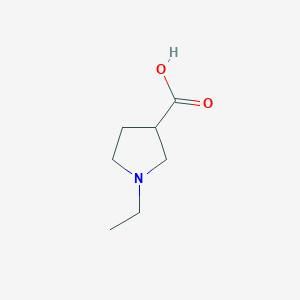

1-Ethylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABPPMMBRRZHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601472 | |

| Record name | 1-Ethylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5370-36-5 | |

| Record name | 1-Ethylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1-Ethylpyrrolidine-3-carboxylic Acid: A Technical Guide for Advancing Drug Discovery

Abstract

1-Ethylpyrrolidine-3-carboxylic acid is a key building block in medicinal chemistry, valued for its presence in a variety of pharmacologically active compounds. This technical guide provides an in-depth exploration of a primary synthetic route to this valuable molecule, designed for researchers, scientists, and professionals in drug development. The following sections will detail the strategic considerations, a step-by-step experimental protocol, and the underlying chemical principles that ensure a successful and reproducible synthesis. Our focus is on a robust and scalable pathway starting from the commercially available pyrrolidine-3-carboxylic acid, emphasizing practical insights and the rationale behind each procedural step.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its conformational rigidity and the stereochemical possibilities it presents make it an attractive component for designing ligands that interact with specific biological targets.[1] this compound, in particular, offers a versatile platform for further chemical elaboration, with the secondary amine and carboxylic acid functionalities providing orthogonal handles for diverse chemical transformations.

Strategic Overview of the Synthetic Pathway

The most direct and efficient synthesis of this compound involves a two-step process starting from pyrrolidine-3-carboxylic acid:

-

Esterification of the Carboxylic Acid: The carboxylic acid is first converted to an ester, typically an ethyl ester. This serves a dual purpose: it protects the carboxylic acid from reacting in the subsequent N-alkylation step and enhances the solubility of the intermediate in organic solvents.

-

N-Ethylation of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is then selectively ethylated to introduce the desired ethyl group at the 1-position.

-

Hydrolysis of the Ester: The final step involves the hydrolysis of the ethyl ester to yield the target this compound.

This strategy is advantageous due to the ready availability of the starting material, the high-yielding nature of the individual reactions, and the straightforward purification procedures.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl pyrrolidine-3-carboxylate

This initial step protects the carboxylic acid functionality as an ethyl ester. The use of thionyl chloride in ethanol is a classic and effective method for this transformation.

Protocol:

-

To a stirred solution of pyrrolidine-3-carboxylic acid (1.0 eq) in absolute ethanol (5 mL per gram of starting material) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, ethyl pyrrolidine-3-carboxylate hydrochloride, can be used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | Pyrrolidine-3-carboxylic acid | [2] |

| Reagents | Ethanol, Thionyl Chloride | N/A |

| Product | Ethyl pyrrolidine-3-carboxylate | [3] |

| Typical Yield | >95% (crude) | N/A |

Step 2: Synthesis of Ethyl 1-ethylpyrrolidine-3-carboxylate

With the carboxylic acid protected, the secondary amine is now available for selective N-alkylation. Iodoethane is a suitable ethylating agent for this purpose.

Protocol:

-

Dissolve the crude ethyl pyrrolidine-3-carboxylate hydrochloride from the previous step in a suitable aprotic solvent such as acetonitrile or DMF (10 mL per gram of starting material).

-

Add a base, such as potassium carbonate (2.5 eq), to neutralize the hydrochloride salt and facilitate the alkylation.

-

Add iodoethane (1.5 eq) to the suspension and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | Ethyl pyrrolidine-3-carboxylate | [3] |

| Reagents | Iodoethane, Potassium Carbonate | [4] |

| Product | Ethyl 1-ethylpyrrolidine-3-carboxylate | N/A |

| Typical Yield | 70-85% | N/A |

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester.

Protocol:

-

Dissolve the purified ethyl 1-ethylpyrrolidine-3-carboxylate in a mixture of water and a co-solvent like methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 3-4 with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to remove any unreacted starting material.

-

The aqueous layer containing the product can then be concentrated under reduced pressure to yield the final product, this compound, often as a hydrochloride salt.

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-ethylpyrrolidine-3-carboxylate | N/A |

| Reagents | Sodium Hydroxide, Hydrochloric Acid | [5] |

| Product | This compound | N/A |

| Typical Yield | >90% | N/A |

Alternative Synthetic Strategies

While the outlined pathway is robust, other synthetic approaches can be considered depending on the availability of starting materials and the desired stereochemistry.

-

Reductive Amination: An alternative route involves the reductive amination of a suitable keto-ester with ethylamine, followed by cyclization.

-

Asymmetric Synthesis: For enantiomerically pure this compound, chiral pool synthesis starting from (R)- or (S)-pyrrolidine-3-carboxylic acid can be employed.[1][6] Asymmetric Michael addition reactions have also been developed to construct the chiral pyrrolidine ring.[7][8]

Figure 2: Overview of alternative synthetic approaches.

Characterization and Quality Control

The identity and purity of the synthesized this compound and its intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the ethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound presented herein offers a reliable and scalable method for producing this important building block. The strategic use of a protecting group for the carboxylic acid allows for the selective N-ethylation of the pyrrolidine ring, leading to the desired product in good overall yield. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently synthesize this valuable compound for their drug discovery and development programs.

References

- Vertex Pharmaceuticals Incorporated. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID? - FAQ.

- BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.

-

Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(12), 3123. [Link]

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

- CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s.

- CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon.

- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.

- Sigma-Aldrich. (n.d.). Ethyl pyrrolidine-3-carboxylate 97 80028-44-0.

-

PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

- MedChemExpress. (n.d.). (R)-Pyrrolidine-3-carboxylic acid | Amino Acid Derivative.

- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl pyrrolidine-3-carboxylate 97 80028-44-0 [sigmaaldrich.com]

- 4. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Ethylpyrrolidine-3-carboxylic acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 1-Ethylpyrrolidine-3-carboxylic acid, a compound for which the direct mechanism of action is not yet fully elucidated in publicly available literature. As such, this document serves as a forward-looking technical guide, postulating potential mechanisms of action based on the well-documented bioactivities of structurally analogous compounds. We will delve into the chemical rationale for these hypotheses and provide a comprehensive roadmap of experimental protocols to systematically investigate and validate these putative pathways. This guide is designed to be a practical and intellectually rigorous resource for researchers embarking on the study of this and similar novel chemical scaffolds.

Part 1: Deconstructing the Scaffold - A Rationale for Putative Biological Targets

The structure of this compound, featuring a pyrrolidine ring, an ethyl group at the 1-position, and a carboxylic acid at the 3-position, provides several clues to its potential biological activity. The pyrrolidine ring is a common motif in a vast array of biologically active molecules, including enzyme inhibitors and receptor agonists.[1][2] The carboxylic acid group, being ionizable, can participate in crucial ionic interactions and hydrogen bonding with biological targets.[3][4]

Based on extensive literature precedent for substituted pyrrolidine-3-carboxylic acids, we can hypothesize several primary mechanisms of action for this compound.

Hypothesis A: Inhibition of InhA in Mycobacterial Species

A compelling line of inquiry stems from the discovery of pyrrolidine carboxamides as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis.[5] InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antitubercular agents.[5] Although our target molecule is a carboxylic acid and not a carboxamide, the core pyrrolidine scaffold is present. It is plausible that the carboxylic acid moiety could still interact with key residues in the active site of InhA, potentially mimicking a substrate or interacting with the NADH cofactor.

Hypothesis B: Antagonism of Endothelin Receptors

Several pyrrolidine-3-carboxylic acid derivatives have been identified as potent and selective antagonists of the endothelin A (ETA) receptor.[6] These antagonists have therapeutic potential in managing hypertension and other cardiovascular diseases. The specific substitutions on the pyrrolidine ring are crucial for high-affinity binding.[6] While this compound is a simpler molecule than the documented antagonists, it could serve as a foundational scaffold or a weak binder, providing a starting point for medicinal chemistry optimization.

Hypothesis C: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been shown to act as agonists at peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[7] PPARs are nuclear receptors that play a critical role in the regulation of metabolism. Agonists of these receptors are used in the treatment of dyslipidemia and type 2 diabetes. The ethyl group in our molecule of interest could potentially occupy a hydrophobic pocket in the ligand-binding domain of a PPAR, warranting investigation into this target class.

Part 2: A Practical Guide to Experimental Validation

To systematically investigate the putative mechanisms of action of this compound, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Initial Target Screening and Binding Assays

The first step is to ascertain whether this compound interacts with the hypothesized targets.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for InhA, ETA receptor, and PPARγ.

-

Methodology:

-

InhA: A competitive binding assay using purified recombinant InhA and a radiolabeled known inhibitor (e.g., [3H]-triclosan).

-

ETA Receptor: A membrane-based radioligand binding assay using membranes from cells overexpressing the human ETA receptor and a radiolabeled antagonist (e.g., [125I]-endothelin-1).

-

PPARγ: A scintillation proximity assay (SPA) using purified recombinant human PPARγ ligand-binding domain and a radiolabeled agonist (e.g., [3H]-rosiglitazone).

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. This will be converted to a binding affinity constant (Ki).

| Target | Radioligand | Expected Outcome for a Positive Hit |

| InhA | [3H]-triclosan | A concentration-dependent decrease in radioligand binding, yielding a measurable IC50 value. |

| ETA Receptor | [125I]-endothelin-1 | A concentration-dependent displacement of the radioligand, indicating competitive binding. |

| PPARγ | [3H]-rosiglitazone | A reduction in the SPA signal, signifying displacement of the radiolabeled agonist. |

Functional Assays to Determine Agonist vs. Antagonist Activity

Should binding be confirmed, the next logical step is to determine the functional consequence of this interaction.

Experimental Protocol: In Vitro Functional Assays

-

Objective: To characterize the functional activity of this compound at its confirmed binding target(s).

-

Methodology:

-

InhA Inhibition Assay: A spectrophotometric assay measuring the decrease in NADH absorbance at 340 nm in the presence of InhA, its substrate, and varying concentrations of the test compound.

-

ETA Receptor Functional Assay: A cell-based assay measuring changes in intracellular calcium levels in response to endothelin-1 in the presence and absence of this compound.

-

PPARγ Reporter Gene Assay: A cell-based luciferase reporter assay where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing PPAR response elements upstream of the luciferase gene.

-

-

Data Analysis: For the InhA assay, an IC50 value will be determined. For the receptor assays, dose-response curves will be generated to determine EC50 (for agonists) or IC50 (for antagonists).

Diagram 1: Workflow for Investigating Putative Mechanisms

Caption: A logical workflow for the investigation of this compound's mechanism of action.

Cell-Based and In Vivo Models

Positive results in in vitro functional assays would necessitate progression to more complex biological systems.

Experimental Protocol: Cellular and In Vivo Models

-

Objective: To evaluate the efficacy and preliminary safety profile of this compound in relevant cellular and animal models.

-

Methodology:

-

M. tuberculosis Growth Inhibition Assay: Determination of the minimum inhibitory concentration (MIC) of the compound against M. tuberculosis.

-

Blood Pressure Monitoring in Rodents: For ETA receptor antagonists, evaluation of the effect on blood pressure in a hypertensive rat model.

-

Glucose and Lipid Profiling in Diabetic Mice: For PPAR agonists, assessment of the compound's effect on blood glucose, triglycerides, and cholesterol in a diabetic mouse model (e.g., db/db mice).

-

-

Data Analysis: Quantitative assessment of the relevant physiological parameters in treated versus control groups.

Part 3: Broader Implications and Future Directions

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and understanding the mechanism of action of even simple derivatives like this compound can have significant implications.[7] The versatility of this scaffold allows for a wide range of chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Future work should focus on structure-activity relationship (SAR) studies to optimize the initial hits from the proposed screening cascade. For instance, if InhA inhibition is confirmed, derivatization of the carboxylic acid to various amides and esters could be explored to enhance activity, as suggested by the literature on pyrrolidine carboxamides.[5]

Diagram 2: Putative Signaling Pathway for ETA Receptor Antagonism

Caption: Hypothesized mechanism of ETA receptor antagonism by this compound.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, a rational, hypothesis-driven approach based on the activities of structurally related compounds provides a clear path forward for its investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating its biological targets and functional effects. The insights gained from such studies will not only be crucial for understanding this specific molecule but will also contribute to the broader knowledge base of pyrrolidine-based scaffolds in drug discovery.

References

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

-

Conti, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6565. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(32), 5271-5274. [Link]

-

Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]

-

LibreTexts. (2023). 17: Carboxylic Acids and their Derivatives. [Link]

-

LibreTexts. (2023). Carboxyl Derivatives. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Ethylpyrrolidine-3-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic data for 1-Ethylpyrrolidine-3-carboxylic acid, a key building block in contemporary drug development. The following sections detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. The protocols and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for their analytical workflows.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule comprises a saturated five-membered pyrrolidine ring, N-alkylated with an ethyl group, and substituted at the 3-position with a carboxylic acid. Each of these structural features will give rise to characteristic signals in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

1.1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| COOH | 10.0 - 12.0 | broad singlet | 1H |

| H3 | ~ 2.8 - 3.2 | multiplet | 1H |

| H2, H5 (CH₂) | ~ 2.5 - 3.0 | multiplet | 4H |

| N-CH₂-CH₃ | ~ 2.4 - 2.8 | quartet | 2H |

| H4 (CH₂) | ~ 1.8 - 2.2 | multiplet | 2H |

| N-CH₂-CH₃ | ~ 1.1 | triplet | 3H |

Interpretation and Rationale:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, in the 10-12 ppm region.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Pyrrolidine Ring Protons (H2, H3, H4, H5): The protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons on carbons adjacent to the nitrogen atom (H2 and H5) are expected to be slightly more deshielded than those further away (H4). The methine proton at the 3-position (H3), being adjacent to the electron-withdrawing carboxylic acid group, will also be shifted downfield. Protons on carbons adjacent to a carboxylic acid typically resonate in the 2.5-3.0 ppm range.[3]

-

N-Ethyl Group Protons: The methylene protons (N-CH₂-CH₃) will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (N-CH₂-CH₃) will appear as a triplet due to coupling with the two protons of the methylene group. The methylene protons are deshielded by the adjacent nitrogen atom.

1.2: ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| COOH | 170 - 185 |

| C2, C5 | ~ 50 - 60 |

| C3 | ~ 40 - 50 |

| N-CH₂-CH₃ | ~ 45 - 55 |

| C4 | ~ 25 - 35 |

| N-CH₂-CH₃ | ~ 10 - 15 |

Interpretation and Rationale:

-

Carboxyl Carbon (COOH): The carbon of the carboxylic acid is highly deshielded and appears in the 170-185 ppm region.[2][4][5]

-

Pyrrolidine Ring Carbons (C2, C3, C4, C5): The carbons of the pyrrolidine ring will have chemical shifts in the aliphatic region. The carbons directly bonded to the nitrogen atom (C2 and C5) are the most deshielded among the ring carbons. The C3 carbon, bearing the carboxylic acid group, will also be deshielded. The C4 carbon is expected to be the most upfield of the ring carbons.

-

N-Ethyl Group Carbons: The methylene carbon (N-CH₂-CH₃) is deshielded by the nitrogen and will appear in a similar region to the C2 and C5 carbons of the ring. The methyl carbon (N-CH₂-CH₃) will be the most upfield signal in the spectrum.

1.3: Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[6] The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift range.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium to strong, sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C-N (Amine) | 1000 - 1250 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium to strong |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹.[7][8] This broadening is due to extensive hydrogen bonding between carboxylic acid molecules.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.[8]

-

C-H Stretch: The C-H stretching vibrations of the ethyl group and the pyrrolidine ring will appear as sharp peaks in the 2850-3000 cm⁻¹ region.[9]

-

C-N and C-O Stretches: Absorptions corresponding to the C-N stretching of the tertiary amine and the C-O stretching of the carboxylic acid will be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

2.1: Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

For Solids (as a KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

For Neat Liquids/Oils (as a thin film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

For Solutions: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 143.18 (for C₇H₁₃NO₂)

-

Key Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃): m/z = 114

-

Loss of the carboxylic acid group (-COOH): m/z = 98

-

Alpha-cleavage adjacent to the nitrogen, leading to the loss of a propyl radical: m/z = 100

-

Decarboxylation (-CO₂): m/z = 98 (from M⁺-45)

-

A characteristic fragmentation for carboxylic acids is the loss of OH (m/z = M-17) followed by the loss of CO (m/z = M-17-28).[2]

-

Interpretation and Rationale:

Electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation of the molecule.[10][11][12] The molecular ion peak, corresponding to the intact molecule with one electron removed, may be observed. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. For this compound, cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and fragmentation of the carboxylic acid group are expected to be prominent pathways.

3.1: Experimental Protocol for Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: The sample, which must be volatile, can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[13]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[11][13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions as a function of their m/z ratio.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

References

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

CAS number for 1-Ethylpyrrolidine-3-carboxylic acid

An In-depth Technical Guide to 1-Ethylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 5370-36-5 , is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a saturated five-membered nitrogen-containing ring (a pyrrolidine) substituted with an ethyl group at the nitrogen and a carboxylic acid at the 3-position, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. The pyrrolidine scaffold is a prevalent motif in a wide array of biologically active compounds and natural products, imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, applications, and safety considerations for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 5370-36-5 | [1] |

| Molecular Formula | C7H13NO2 | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Boiling Point | 243.6°C at 760 mmHg | [1] |

| Density | 1.104 g/cm³ | [1] |

| Refractive Index | 1.489 | [1] |

| Flash Point | 101.1°C | [1] |

Synthesis and Purification

The synthesis of substituted pyrrolidine-3-carboxylic acids often involves multi-step sequences that allow for precise control over stereochemistry and functional group placement. While numerous synthetic routes exist for related structures, a common and illustrative approach involves the construction of the pyrrolidine ring followed by N-alkylation. A plausible synthetic pathway is outlined below. The synthesis of related chiral compounds, such as (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, often starts from readily available chiral precursors like glycine ethyl ester and involves steps like ring closure, substitution, and catalytic hydrogenation.[3]

Experimental Protocol: N-Ethylation and Hydrolysis

This protocol describes a general procedure for the synthesis of this compound from a suitable pyrrolidine-3-carboxylic acid ester precursor.

Step 1: N-Ethylation of Pyrrolidine-3-carboxylic acid ethyl ester

-

Reaction Setup: To a solution of ethyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.5 eq). The base is crucial for neutralizing the hydrochloride salt and facilitating the subsequent nucleophilic substitution.

-

Reagent Addition: Add ethyl iodide (1.2 eq) to the mixture. The reaction is typically stirred at room temperature or gently heated (e.g., to 60°C) to drive the reaction to completion.

-

Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove residual salts and solvent.

-

Purification: The crude ethyl 1-ethylpyrrolidine-3-carboxylate can be purified by flash column chromatography on silica gel if necessary.

Step 2: Saponification (Ester Hydrolysis)

-

Reaction Setup: Dissolve the purified ethyl 1-ethylpyrrolidine-3-carboxylate from the previous step in a mixture of an alcohol (e.g., ethanol) and water.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (1.5-2.0 eq), to the ester solution. The mixture is stirred, often at an elevated temperature (e.g., 50-70°C), to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

-

Acidification: After the reaction is complete (as monitored by TLC or LC-MS), the mixture is cooled to room temperature. The pH of the solution is carefully adjusted to be slightly acidic (pH ~5-6) using an acid like hydrochloric acid. This step protonates the carboxylate to form the final carboxylic acid product.

-

Isolation: The final product, this compound, may precipitate out of the solution upon acidification or can be isolated by concentrating the solvent. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized this compound is a critical step. A multi-technique approach is essential for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethyl group protons and the protons on the pyrrolidine ring, with their chemical shifts and coupling patterns confirming the connectivity. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The analysis should reveal a peak corresponding to the protonated molecule [M+H]⁺ at m/z 144.10.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column is typically used, and the purity is determined by the area percentage of the main peak in the chromatogram. For carboxylic acids, which can be challenging to analyze via traditional methods, derivatization may be employed to improve chromatographic retention and sensitivity.[5][6]

Applications in Research and Drug Development

The carboxylic acid functional group is a cornerstone in drug design, often involved in critical binding interactions with biological targets.[7] this compound serves as a key intermediate, providing a robust scaffold that can be further elaborated to generate novel therapeutic agents.

-

Scaffold for Medicinal Chemistry: The pyrrolidine ring is a "privileged scaffold" that can be oriented in three-dimensional space to interact with protein binding pockets. The ethyl group on the nitrogen can influence lipophilicity and metabolic stability.

-

Intermediate for APIs: This molecule and its stereoisomers are crucial intermediates for complex drugs. For instance, related structures like (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid are key intermediates in the synthesis of Upadacitinib, a Janus kinase (JAK) inhibitor.[8]

-

Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs, which can improve properties like oral bioavailability. These ester prodrugs are then hydrolyzed in vivo by esterases to release the active carboxylic acid-containing drug.[9]

Safety and Handling

| Hazard Category | Precautionary Measures and Handling |

| Eye Contact | Causes serious eye damage.[10][12] Action: Wear appropriate eye/face protection (safety goggles, face shield). In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10][12] |

| Skin Contact | May cause skin irritation. Action: Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice. |

| Inhalation | May cause respiratory irritation. Action: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, remove person to fresh air and keep comfortable for breathing.[13] |

| Ingestion | Harmful if swallowed. Action: Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and immediately call a POISON CENTER or doctor.[13] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[11][14] Store locked up.[10][13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] |

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical and follow all institutional safety protocols.

References

-

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid; . Pharmaffiliates. [Link]

-

1-((BENZYLOXY)CARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLIC ACID, (3R,4S)- . GSRS. [Link]

- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

-

A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series . PubMed Central. [Link]

-

2-Ethylpyrrolidine-3-carboxylic acid hydrochloride . PubChem. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones . ResearchGate. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids . PubMed Central. [Link]

-

This compound hydrochloride (C7H13NO2) . PubChemLite. [Link]

-

Why Choose (R)-(−)-Pyrrolidine-3-carboxylic Acid for Your Synthesis? . Papharma. [Link]

-

1-Methylpyrrolidine-3-carboxylic acid . PubChem. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design . PubMed Central. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold . MDPI. [Link]

-

Acids: Derivatization for GC Analysis . ScienceDirect. [Link]

- Alternate processes for the preparation of pyrrolidine derivatives.

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . MDPI. [Link]

-

Prodrugs of Drugs Bearing Carboxylic Acids . SpringerLink. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 5370-36-5 [chemicalbook.com]

- 3. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 4. PubChemLite - this compound hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 9. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

solubility of 1-Ethylpyrrolidine-3-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of 1-Ethylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption and formulation challenges.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Due to the scarcity of published experimental data for this specific molecule, this document synthesizes foundational principles of solubility, established analytical methodologies, and a plausible, illustrative solubility profile based on its chemical structure. We delve into the theoretical framework governing its solubility, present industry-standard protocols for experimental determination, and discuss the practical implications for research and formulation.

Introduction to this compound and the Imperative of Solubility

This compound is a derivative of pyrrolidine, featuring a tertiary amine and a carboxylic acid functional group. This structure confers zwitterionic properties, meaning it can carry both a positive and a negative charge, making its solubility highly dependent on the pH of the surrounding medium.

Chemical Structure:

-

Formula: C7H13NO2[3]

-

Molecular Weight: 143.19 g/mol [3]

-

Core Scaffold: A five-membered pyrrolidine ring.

-

Key Functional Groups:

-

A tertiary amine (the ethyl-substituted nitrogen at position 1).

-

A carboxylic acid at position 3.

-

The solubility of a compound is a cornerstone of drug discovery and development, influencing everything from in vitro assay reliability to in vivo pharmacokinetics.[1][4] A compound with poor solubility can present significant challenges, including:

-

Poor absorption and low bioavailability.[2]

-

Inaccurate results in biological screening assays.[1]

-

Difficulties in developing suitable formulations for clinical use.

Therefore, a thorough understanding and accurate measurement of solubility are essential early in the development process to guide lead optimization and de-risk candidates.[2][5]

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is dictated by its inherent physicochemical properties.

-

Zwitterionic Nature: The presence of both an acidic group (carboxylic acid) and a basic group (tertiary amine) means the molecule's net charge is highly pH-dependent. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, which typically corresponds to its point of minimum aqueous solubility.

-

pKa (Predicted):

-

The pKa of the carboxylic acid is predicted to be in the range of 3.5 - 4.5 . Below this pH, the group is predominantly protonated (neutral, -COOH). Above this pH, it is deprotonated (negative, -COO⁻).

-

The pKa of the tertiary amine (as its conjugate acid) is predicted to be in the range of 10.0 - 11.0 . Below this pH, the amine is predominantly protonated (positive, -NH⁺-). Above this pH, it is neutral (-N-).

-

-

LogP (Predicted): The predicted octanol-water partition coefficient (LogP) for the neutral form of the molecule is expected to be low, suggesting a preference for polar environments.

These properties indicate that this compound is a polar, ionizable molecule. Its solubility will be lowest near its isoelectric point and will increase significantly at pH values where it exists as a charged species (either a cation at low pH or an anion at high pH).[6]

The Impact of pH on Ionization State

The following diagram illustrates the predominant ionic species of this compound across a physiological pH range. Understanding this relationship is fundamental to predicting and explaining its solubility behavior.

Caption: Ionization states of this compound vs. pH.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "gold standard" for its determination is the Shake-Flask method.[4][7]

Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[8]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vial securely and place it in an orbital shaker set to a consistent agitation speed (e.g., 150-300 RPM) and temperature (e.g., 25°C or 37°C).[8][9] The system should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8] It is best practice to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vial to stand for a short period to let the excess solid settle. Then, separate the saturated solution (supernatant) from the undissolved solid. This is typically done by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter to remove any remaining fine particles.[4]

-

Sample Preparation for Analysis: Immediately after filtration, dilute the saturated solution with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.[1][10]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of µg/mL or mM.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask solubility method.

Illustrative Solubility Profile of this compound

Disclaimer: The following quantitative data is illustrative and not based on published experimental results. It is a scientifically plausible profile generated based on the structure of this compound and the known behavior of similar zwitterionic molecules.

Table 1: Aqueous Solubility as a Function of pH

The pH-solubility profile is paramount for an ionizable compound. The lowest solubility is expected at the isoelectric point (pI), with solubility increasing dramatically in acidic and basic conditions.

| pH | Predominant Species | Expected Solubility (µg/mL) | Expected Solubility (mM) | Rationale |

| 2.0 | Cationic | > 20,000 | > 139.7 | Amine is protonated (-NH⁺-), forming a soluble salt. |

| 4.5 | Cationic/Zwitterion | ~5,000 | ~34.9 | Approaching the pI, solubility decreases. |

| 7.0 | Zwitterionic | ~800 | ~5.6 | Near the isoelectric point; minimum solubility. |

| 9.0 | Zwitterion/Anionic | ~12,000 | ~83.8 | Carboxylate (-COO⁻) form dominates, increasing solubility. |

| 12.0 | Anionic | > 25,000 | > 174.6 | Both groups contribute to forming a highly soluble salt. |

Table 2: Solubility in Common Organic Solvents

The solubility in organic solvents is governed by the "like dissolves like" principle. Polar solvents are expected to be more effective than non-polar ones.

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| Methanol | Polar Protic | > 50 | Strong hydrogen bonding interactions with both functional groups. |

| Ethanol | Polar Protic | > 30 | Good hydrogen bonding capability. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Highly effective at solvating a wide range of polar compounds. |

| Acetonitrile | Polar Aprotic | ~5 | Moderate polarity, less effective than DMSO or alcohols. |

| Dichloromethane (DCM) | Non-polar | < 0.1 | Poor match for the polar, zwitterionic nature of the compound. |

| Hexane | Non-polar | < 0.01 | Very low polarity; unable to disrupt the strong intermolecular forces of the solute. |

Practical Implications for Drug Development

Based on this illustrative profile, several key insights can be drawn:

-

Formulation Strategy: The significant pH-dependent aqueous solubility suggests that oral formulation could be challenging if the drug needs to be absorbed in the neutral pH environment of the small intestine. Strategies like salt formation (e.g., creating a hydrochloride or sodium salt) could be employed to improve solubility and dissolution rate.

-

Preclinical Studies: For in vivo studies requiring parenteral administration, formulating the compound in a buffered solution at a pH away from its isoelectric point (e.g., pH 4 or pH 9) would be necessary to achieve the required concentration.

-

Purification: The differential solubility in various solvents can be exploited for purification. For example, crystallization could be induced by adding a non-polar anti-solvent like hexane to a solution of the compound in a polar solvent like methanol.

-

Analytical Methods: The high solubility in DMSO makes it an excellent solvent for preparing stock solutions for in vitro screening assays.[1][2] However, care must be taken to ensure the final DMSO concentration in the assay medium is low enough to avoid artifacts.

Conclusion

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link] (Note: Original link from search was to SciSpace, a similar chapter can be found referenced elsewhere).

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

-

Koohi, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Bergström, C. A. S., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]

-

Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Analytica Chimica Acta. (As cited in[6])

-

de Campos, V. E. B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available at: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. echemi.com [echemi.com]

- 4. scispace.com [scispace.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. scielo.br [scielo.br]

- 10. bioassaysys.com [bioassaysys.com]

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery with a Focus on 1-Ethylpyrrolidine-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Core

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1] This five-membered nitrogen-containing heterocycle is a prominent feature in numerous natural products and FDA-approved drugs.[2] Its significance stems from several key attributes:

-

Stereochemical Control: The rigid, cyclic structure of the pyrrolidine core provides a well-defined three-dimensional arrangement, which is crucial for controlling the stereochemistry of synthetic reactions. This makes pyrrolidine derivatives invaluable as chiral auxiliaries and organocatalysts in asymmetric synthesis.[3]

-

Synthetic Versatility: The functional groups that can be appended to the pyrrolidine scaffold, particularly the nitrogen atom and other positions on the ring, offer multiple points for chemical modification. This allows for the creation of diverse chemical libraries for drug discovery and optimization.[3]

-

Structural Mimicry: In peptide chemistry, pyrrolidine derivatives, most notably proline, are utilized to introduce conformational constraints, mimicking or inducing specific secondary structures like β-turns.[3]

This guide provides an in-depth exploration of the biological activity of the pyrrolidine-3-carboxylic acid scaffold, with a specific focus on the potential of 1-Ethylpyrrolidine-3-carboxylic acid as a building block for novel therapeutic agents. While direct biological data for this compound is not extensively available, an examination of its structurally related derivatives reveals a wealth of pharmacological activities across various disease areas.

Physicochemical Properties of this compound

This compound is a substituted proline analog. Its fundamental physicochemical properties, as predicted and reported in chemical databases, are summarized below. These properties are crucial for its handling, formulation, and potential pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [4] |

| Molecular Weight | 143.18 g/mol | [4] |

| InChI | InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | [4] |

| SMILES | CCN1CCC(C1)C(=O)O | [4] |

| Predicted XlogP | -2.0 | [4] |

Synthetic Strategies for the Pyrrolidine-3-Carboxylic Acid Scaffold

The synthesis of pyrrolidine-3-carboxylic acid and its derivatives is a well-established area of organic chemistry. A common and effective method is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[2] This approach allows for the construction of the pyrrolidine ring with a high degree of stereocontrol.

Another versatile method involves the cyclocondensation of dicarboxylic acids, such as itaconic acid, with primary amines.[5] This method is particularly useful for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids, which can then be further modified.[6]

Biological Activity of Pyrrolidine-3-Carboxylic Acid Derivatives

The true potential of the pyrrolidine-3-carboxylic acid scaffold is illuminated by the diverse biological activities of its derivatives. By modifying the substituents at the 1-position (the nitrogen atom) and other positions on the ring, researchers have developed potent and selective modulators of various biological targets.

Endothelin Receptor Antagonism

The endothelin (ET) system plays a critical role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Pyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of endothelin receptor antagonists.[7][8]

-

Mechanism of Action: These compounds act as competitive antagonists at the endothelin receptors, primarily ET(A) and ET(B), preventing the binding of the endogenous vasoconstrictor, endothelin-1.

-

Structure-Activity Relationships (SAR): Research has shown that modifications to the side chain attached to the pyrrolidine nitrogen can dramatically alter receptor selectivity. For instance, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group can switch the selectivity from ET(A) to ET(B).[7] Further optimization of the aryl groups on the pyrrolidine core and the acetamide side chain has led to the identification of highly potent and selective ET(B) antagonists with oral bioavailability.[7]

Inhibition of Mycobacterium tuberculosis

The rise of multidrug-resistant tuberculosis has created an urgent need for new antibacterial agents with novel mechanisms of action. The enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a key enzyme in the mycobacterial fatty acid elongation cycle and a validated drug target.[5]

-

Mechanism of Action: Pyrrolidine carboxamide derivatives have been identified as potent inhibitors of InhA. These compounds bind to the active site of the enzyme, disrupting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]

-

Structure-Activity Relationships (SAR): The inhibitory potency of these compounds is highly dependent on the nature of the substituents on the pyrrolidine core and the carboxamide moiety. For example, the position of fusion between an aromatic amine and the pyrrolidine carboxylic acid is a key determinant of activity.[5] Optimization through microtiter library synthesis and in situ screening has led to the discovery of inhibitors with IC₅₀ values in the low micromolar range.[5]

Anticancer Activity

The pyrrolidine scaffold is also a feature of many compounds with promising anticancer activity. Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.[9]

-

Mechanism of Action: While the precise mechanisms are often multifactorial, some derivatives have been shown to induce apoptosis and inhibit cell proliferation. The incorporation of various heterocyclic moieties, such as oxadiazole and triazole, can enhance the anticancer effects.[9]

-

In Vitro Studies: The anticancer activity of these compounds has been assessed using assays such as the MTT assay against human cancer cell lines, including A549 pulmonary epithelial cells.[9] Some derivatives have demonstrated significantly higher potency than established chemotherapeutic agents like cytarabine.[9]

Anti-inflammatory and Analgesic Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory and analgesic properties.[10]

-

Mechanism of Action: The anti-inflammatory activity is thought to be mediated, in part, by the inhibition of pro-inflammatory enzymes and signaling pathways. The pyrrolidine ring is considered an important pharmacophore for this activity.[10]

-

In Vitro and In Vivo Models: The anti-inflammatory effects of these compounds have been evaluated using in vitro assays and in vivo models of inflammation.

Inferred Potential of this compound in Drug Discovery

While direct biological screening data for this compound is scarce in the public domain, its structural relationship to a wide array of biologically active molecules suggests its potential as a valuable starting material for the synthesis of novel therapeutic agents. The ethyl group at the 1-position provides a simple, lipophilic substituent that can influence the compound's pharmacokinetic properties.

Based on the extensive research into its derivatives, this compound could serve as a foundational scaffold for the development of new:

-

Cardiovascular drugs: By elaborating on the carboxylic acid and other positions of the pyrrolidine ring, it may be possible to design novel endothelin receptor antagonists or modulators of other cardiovascular targets.

-

Antibacterial agents: The core structure could be functionalized to create new inhibitors of bacterial enzymes, such as InhA, potentially leading to new treatments for tuberculosis and other infectious diseases.

-

Anticancer agents: The pyrrolidine ring could be incorporated into more complex molecules designed to target specific pathways involved in cancer cell growth and survival.

-

Anti-inflammatory drugs: The scaffold could be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammation.

The chirality of this compound is a critical aspect of its potential in drug development. The use of enantiomerically pure forms would be essential to ensure stereospecific interactions with biological targets, leading to improved efficacy and reduced off-target effects.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of pyrrolidine-3-carboxylic acid derivatives, based on methodologies reported in the literature.

Protocol 1: Synthesis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

This protocol is adapted from the synthesis of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and can be generalized for other primary amines.[5]

Materials:

-

Itaconic acid

-

Ethylamine

-

Water

-

Sodium hydroxide

-

Hydrochloric acid

-

Reflux condenser and heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

A mixture of itaconic acid (1 equivalent) and ethylamine (1 equivalent) is heated at high temperature (e.g., 200 °C) in a flask equipped with a reflux condenser for 30 minutes.

-

After the molten mass has cooled, water is added, and the mixture is chilled in an ice bath.

-

The mixture is then dissolved in an aqueous solution of sodium hydroxide.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with hydrochloric acid to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a specific enzyme target, such as InhA.[5]

Materials:

-

Purified enzyme (e.g., InhA)

-

Substrate for the enzyme

-

Cofactors (e.g., NADH)

-

Assay buffer

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compounds.

-

Add the enzyme solution to each well and incubate for a specific period to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Diagram of Enzyme Inhibition Assay Workflow:

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion

This compound, as a member of the broader class of pyrrolidine-3-carboxylic acids, represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The extensive body of research on its derivatives has demonstrated a remarkable range of biological activities, from cardiovascular modulation to antibacterial and anticancer effects. This guide has provided a comprehensive overview of the synthesis, biological activities, and potential of this important class of molecules. Further investigation into the direct biological effects of this compound and the continued exploration of its derivatives are warranted and hold significant promise for the future of drug discovery.

References

-

Benchchem. 1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0.

-

Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870-2881.

-

Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4948.

-

Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine.

-

PubChemLite. This compound hydrochloride (C7H13NO2).

-

He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(18), 5591-5603.

-

Kryshchyshyn-Dylevych, A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(23), 8565.

-

ResearchGate. Pyrrolidine Derivatives | Download Scientific Diagram.

-

NCBI. 1-((BENZYLOXY)CARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLIC ACID, (3R,4S)-.

-

Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984.

-

Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Science, 61(3), 543-552.

-

Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.

-

BLDpharm. rel-(3R,4S)-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid.

-

Santa Cruz Biotechnology. 1-(4-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid.

-

Autechem. Why Choose (R)-(−)-Pyrrolidine-3-carboxylic Acid for Your Synthesis?.

-

Shevchenko, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5001.

-

Ji, X., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 5987.

-

ResearchGate. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF.

-

PubChem. 1-Methylpyrrolidine-3-carboxylic acid.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]